molecular formula C16H19ClN2O5 B11696911 Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11696911
M. Wt: 354.78 g/mol
InChI Key: QRUODGFJASWREN-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-hydroxy-methoxyphenyl group and a tetrahydropyrimidine ring. The molecular formula of this compound is C20H22ClNO5, and it has a molecular weight of 391.85 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under reflux conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can form an amine derivative .

Scientific Research Applications

Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine ring structure, which distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H19ClN2O5

Molecular Weight

354.78 g/mol

IUPAC Name

ethyl 6-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H19ClN2O5/c1-5-24-15(21)12-8(2)19(3)16(22)18-13(12)9-6-10(17)14(20)11(7-9)23-4/h6-7,13,20H,5H2,1-4H3,(H,18,22)

InChI Key

QRUODGFJASWREN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Cl)O)OC)C)C

Origin of Product

United States

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